Meso-tetraphenylporphyrin-pt(ii)
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Overview
Description
Meso-tetraphenylporphyrin-platinum(II) is a platinum-based porphyrin complex. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The platinum(II) complex of meso-tetraphenylporphyrin is notable for its applications in catalysis, photodynamic therapy, and as a model compound for studying metalloporphyrins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meso-tetraphenylporphyrin-platinum(II) typically involves the reaction of meso-tetraphenylporphyrin with a platinum precursor. One common method is the Adler-Longo synthesis, which involves the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst, followed by metallation with a platinum salt . The reaction conditions often include refluxing the mixture in a solvent such as chloroform or dichloromethane.
Industrial Production Methods
Industrial production of meso-tetraphenylporphyrin-platinum(II) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Meso-tetraphenylporphyrin-platinum(II) undergoes various chemical reactions, including:
Reduction: It can participate in reduction reactions, often facilitated by its platinum center.
Substitution: The compound can undergo substitution reactions where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like tert-butyl hydroperoxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alkyl aromatics with tert-butyl hydroperoxide yields ketones .
Scientific Research Applications
Meso-tetraphenylporphyrin-platinum(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which meso-tetraphenylporphyrin-platinum(II) exerts its effects involves the activation of the platinum center. In oxidation reactions, the platinum center facilitates the transfer of oxygen atoms to the substrate, often through the formation of high-valence platinum species and free radicals . In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Meso-tetraphenylporphyrin-zinc(II): Similar in structure but with zinc instead of platinum, used in similar applications but with different reactivity and photophysical properties.
Meso-tetraphenylporphyrin-copper(II): Another metalloporphyrin with copper, used in catalysis and as a model for biological systems.
Meso-tetrakis(pentafluorophenyl)porphyrin-platinum(II): A derivative with pentafluorophenyl groups, offering different electronic properties and reactivity.
Uniqueness
Meso-tetraphenylporphyrin-platinum(II) is unique due to its platinum center, which provides distinct catalytic properties and photophysical behavior compared to other metalloporphyrins. Its ability to mediate oxidation reactions with high efficiency and its potential in photodynamic therapy make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C44H28N4Pt |
---|---|
Molecular Weight |
807.8 g/mol |
IUPAC Name |
platinum(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI Key |
VWXIQZRMNABSCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Pt+2] |
Origin of Product |
United States |
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